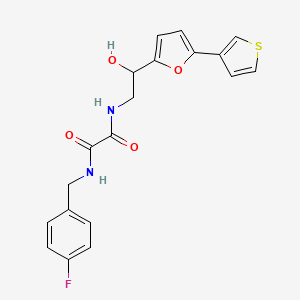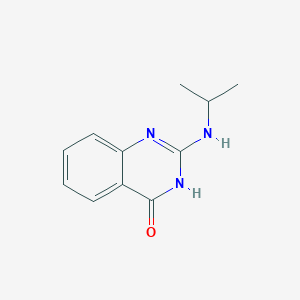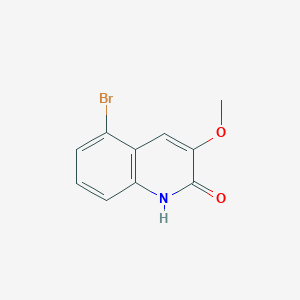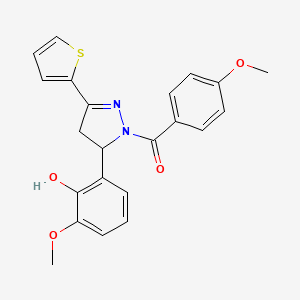![molecular formula C20H15FN4O2 B2840213 1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-95-8](/img/structure/B2840213.png)
1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Pyrido[3,2-d]pyrimidine derivatives have been synthesized and characterized for their potential in medicinal chemistry. For instance, a study on the synthesis, characterization, and urease inhibition of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones demonstrates the chemical versatility and application of this scaffold in exploring biological activities (Rauf et al., 2010). These compounds exhibit varying degrees of urease inhibition, indicating their potential use in developing treatments for diseases where urease activity is a factor.
Herbicidal Activities
Pyrido[3,2-d]pyrimidine derivatives also show promise in agriculture, particularly as herbicides. For example, the herbicidal activities of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, including a derivative closely related to the queried compound, exhibited significant herbicidal activity against Brassica napus, suggesting their potential as agricultural chemicals (Yang Huazheng, 2013).
Antitumor and Antimicrobial Applications
The antitumor and antimicrobial properties of pyrido[3,2-d]pyrimidine derivatives are areas of active research. Compounds within this class have been evaluated for their ability to inhibit protoporphyrinogen oxidase, showing promising herbicidal and potentially antiproliferative activities against certain types of cancer cells (Da-Wei Wang et al., 2017). Additionally, the synthesis of novel Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids has explored their potential as antimicrobial agents, indicating the versatility of this chemical framework in developing new therapeutic agents (S. Alwan et al., 2014).
Chemical Properties and Synthesis Routes
Explorations into the synthesis routes and chemical properties of pyrido[3,2-d]pyrimidine derivatives continue to enhance understanding of their potential applications. Studies have developed efficient synthesis methods and characterized the compounds' absorption, distribution, metabolism, and excretion (ADME) properties, contributing to the foundational knowledge necessary for drug development (M. Jatczak et al., 2014).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-16-5-3-14(4-6-16)12-24-17-2-1-9-23-18(17)19(26)25(20(24)27)13-15-7-10-22-11-8-15/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSWZUGQORGNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=NC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide](/img/structure/B2840130.png)


![2-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine](/img/structure/B2840135.png)

![1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea](/img/structure/B2840139.png)
![5-Methyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2840140.png)
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2840144.png)
![5-methyl-N-(2-methylphenyl)-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2840145.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840147.png)



